molecular formula C18H10N2O4 B14241424 3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione CAS No. 313242-84-1

3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione

Cat. No.: B14241424
CAS No.: 313242-84-1
M. Wt: 318.3 g/mol
InChI Key: MUHDFLZOTAXVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione is a heterocyclic compound that belongs to the class of pyrroloquinoxalines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione can be achieved through various methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For instance, the cyclization of 1-(2-isocyanophenyl)pyrrole in the presence of boron trifluoride etherate under mild conditions results in the formation of the pyrroloquinoxaline core . Another method involves the reaction of 2,3-dibromo-3-(p-nitrophenyl)-1-phenyl-1-propanone with o-phenylenediamine, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and the optimization of reaction conditions to minimize by-products, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, often in the presence of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted pyrroloquinoxalines, depending on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione include other pyrroloquinoxalines and related heterocyclic compounds, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the benzoyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and application in various fields .

Properties

CAS No.

313242-84-1

Molecular Formula

C18H10N2O4

Molecular Weight

318.3 g/mol

IUPAC Name

3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione

InChI

InChI=1S/C18H10N2O4/c21-15(10-6-2-1-3-7-10)13-14-17(23)19-11-8-4-5-9-12(11)20(14)18(24)16(13)22/h1-9H,(H,19,23)

InChI Key

MUHDFLZOTAXVSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C(=O)NC4=CC=CC=C4N3C(=O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.